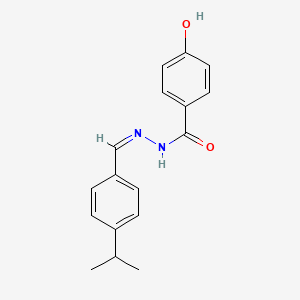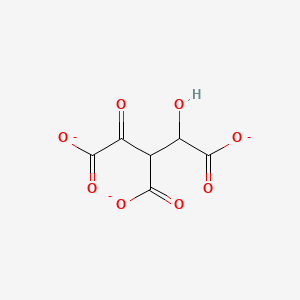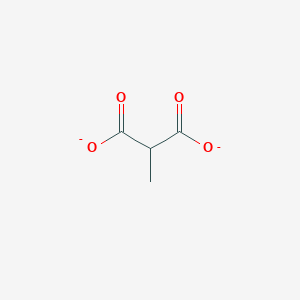
Porphobilinogen(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porphobilinogen(1-) is conjugate base of porphobilinogen arising from deprotonation of the two carboxy groups and protonation of the amino group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a porphobilinogen.
Wissenschaftliche Forschungsanwendungen
Porphobilinogen Synthase and Heme's Asymmetry
Porphobilinogen is crucial as the monopyrrole precursor of all biological tetrapyrroles. The enzyme porphobilinogen synthase (PBGS), also known as 5-aminolevulinate dehydratase, is responsible for the biosynthesis of porphobilinogen through the asymmetric condensation of two molecules of 5-aminolevulinate. This process is significant due to its involvement in the overall structure and function of PBGS, and it highlights the enzyme's role as a primary target for environmental toxins like lead (Jaffe, 1995).
Transformation into Porphyrins
Porphobilinogen undergoes conversion into porphyrins, an important step in various biochemical processes. This transformation has been studied in human erythrocytes and other organisms, emphasizing the fundamental role of porphobilinogen in the biosynthesis of primary tetrapyrroles like uroporphyrinogen (Cornford, 1964).
Stereochemistry in Biosynthesis
The study of porphobilinogen's stereochemistry, particularly in the biosynthesis of the vinyl groups of protoporphyrin-IX, is another significant area of research. This involves the synthesis of [2H]-labelled porphobilinogen and sheds light on the molecular mechanisms underlying the formation of crucial biological compounds (Battersby et al., 1975).
Dipyrromethane Cofactor in Catalysis
The presence of a dipyrromethane cofactor in the catalytic site of E. coli porphobilinogen deaminase and its role in the binding of intermediates during the catalytic reaction is another important aspect. This discovery contributes to our understanding of the enzyme's mechanism and the structure of the cofactor involved in the process (Jordan & Warren, 1987).
Porphobilinogen in Genetic Diseases
Research has also focused on the role of porphobilinogen deaminase in genetic diseases like acute intermittent porphyria. The study of mRNA species and their transcription in relation to this enzyme provides insight into the genetic basis of such diseases (Grandchamp et al., 1989).
Porphobilinogen Excretion and Regulation
The excretion of porphobilinogen in conditions like chemical-induced porphyria and its regulation by enzymes such as porphobilinogen oxygenase have been examined. This research contributes to our understanding of the physiological regulation of porphobilinogen levels (Frydman et al., 1975).
Tissue-Specific Expression and Splicing
The tissue-specific expression and splicing of the human porphobilinogen deaminase gene have been a focus of research, revealing how different isoforms of the enzyme are produced in various tissues. This has implications for understanding the regulation of heme biosynthesis and related disorders (Beaumont et al., 1989).
Eigenschaften
Molekularformel |
C10H13N2O4- |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
3-[5-(azaniumylmethyl)-4-(carboxylatomethyl)-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/p-1 |
InChI-Schlüssel |
QSHWIQZFGQKFMA-UHFFFAOYSA-M |
SMILES |
C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |
Kanonische SMILES |
C1=C(C(=C(N1)C[NH3+])CC(=O)[O-])CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



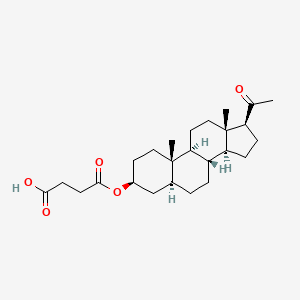

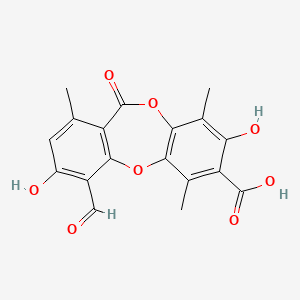
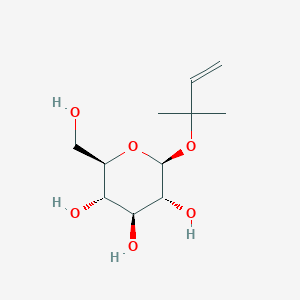
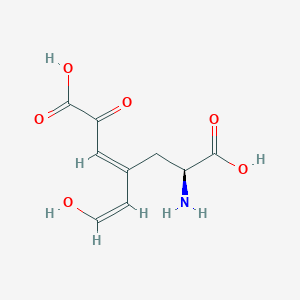
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)



![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)
